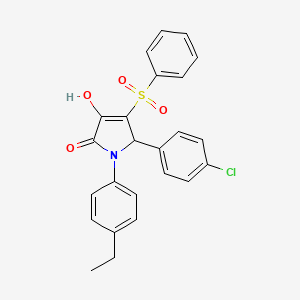

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with benzenesulfonyl, 4-chlorophenyl, 4-ethylphenyl, and hydroxyl groups. While direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in , and 8) suggest that its synthesis likely involves base-assisted cyclization of substituted precursors .

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-(4-chlorophenyl)-1-(4-ethylphenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4S/c1-2-16-8-14-19(15-9-16)26-21(17-10-12-18(25)13-11-17)23(22(27)24(26)28)31(29,30)20-6-4-3-5-7-20/h3-15,21,27H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMBHXZROMPSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride under basic conditions.

Chlorination and Ethylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield an alcohol.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

-

Anticancer Activity :

- Studies have indicated that derivatives of pyrrolone compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines, such as HeLa and HCT-116 cells .

- A specific study found that modifications to the benzenesulfonyl group can enhance cytotoxicity against cancer cells, indicating the importance of structural variations in therapeutic efficacy .

- Anti-inflammatory Properties :

- Antimicrobial Effects :

Case Studies

Several case studies highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzenesulfonyl group in the target compound likely increases molecular weight and hydrophobicity compared to analogs with benzoyl or phenyl groups .

- 4-Chlorophenyl Group : Common in analogs (e.g., 15m , compound in ), this group enhances lipophilicity and may influence π-π stacking interactions.

- Synthetic Yields : Base-assisted cyclization (as in ) typically yields 46–63%, suggesting moderate efficiency for similar protocols .

Electronic and Reactivity Comparisons

The electronic properties of pyrrol-2-one derivatives can be analyzed using density functional theory (DFT). For example:

Crystallographic and Spectroscopic Considerations

While crystallographic data for the target compound are unavailable, tools like SHELXL () have been widely used for refining similar small-molecule structures . The 4-ethylphenyl group may introduce steric hindrance, complicating crystal packing compared to smaller substituents (e.g., phenyl in 15m ).

Research Findings and Implications

- Synthetic Challenges : The benzenesulfonyl group may require specialized sulfonylation reagents or protective strategies to avoid side reactions.

- Biological Relevance : Analogous compounds (e.g., thiadiazolyl-substituted pyrrolone in ) exhibit antimicrobial activity, suggesting the target compound could be explored for similar applications.

- Computational Predictions : Lee-Yang-Parr correlation functionals () and Multiwfn analysis () are recommended for future studies to quantify electronic effects and reactivity trends .

Biological Activity

The compound 4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrolone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClNO3S , with a molecular weight of approximately 375.89 g/mol . The presence of various functional groups, including a sulfonyl group and multiple aromatic rings, contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing sulfonamide and pyrazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.

- Case Study : A study demonstrated that related sulfonamide compounds exhibited selective inhibition against carbonic anhydrase isoenzymes (hCA IX and XII), which are often overexpressed in tumors. The inhibition profile ranged from 53.5 to 923 nM for hCA IX and 6.2 to 95 nM for hCA XII, indicating potential for further development as anticancer agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in understanding its biological activity.

- Cyclooxygenase Inhibition : Compounds derived from COX inhibitors have been shown to induce apoptosis in cancer cells. Structural modifications that include similar moieties to those found in our compound may enhance its effectiveness as an apoptosis-inducing agent .

- Cholinesterase Inhibition : Related compounds have demonstrated inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with IC50 values indicating moderate potency . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | hCA IX Inhibition | 923 | |

| Compound B | hCA XII Inhibition | 6.2 | |

| Compound C | BChE Inhibition | 46.42 | |

| Compound D | AChE Inhibition | 157.31 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : By modifying pathways involving Akt and ERK2 signaling, the compound could facilitate apoptosis in cancer cells, similar to existing COX inhibitors .

- Enzyme Interaction : The sulfonamide group may enhance binding affinity towards target enzymes, leading to significant inhibitory effects observed in various studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing pyrrol-2-one derivatives with benzenesulfonyl and aryl substituents?

- Methodological Answer : Base-assisted cyclization is a key strategy for synthesizing substituted pyrrol-2-ones. For example, cyclization of hydroxy-pyrrol-2-one precursors with aryl amines or phenols under reflux conditions (e.g., xylene, 25–30 hours) yields products with yields of 46–63% . Optimize reaction stoichiometry (1:1.4 substrate-to-reagent ratio) and purification via recrystallization (e.g., methanol) to enhance purity . Key intermediates should be characterized via H/C NMR and HRMS to confirm regioselectivity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should resolve aromatic protons (δ 6.8–7.6 ppm) and hydroxy protons (broad singlet near δ 5–6 ppm). C NMR will confirm carbonyl (C=O, ~170 ppm) and sulfonyl (C-SO, ~135 ppm) groups .

- FTIR : Look for O–H stretching (~3200 cm), C=O (~1650 cm), and S=O (~1150 cm) vibrations .

- HRMS : Match experimental molecular weight (<1 ppm error) to theoretical values (e.g., CHClNOS: [M+H] = 466.0876) .

Q. What are the critical physicochemical properties influencing experimental design?

- Answer :

- Melting Point : Expect 138–212°C for similar pyrrol-2-ones; deviations >2°C indicate impurities .

- Solubility : Limited aqueous solubility (logP ~3) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays .

- Stability : Store under inert gas at –20°C to prevent hydroxy group oxidation .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-ethylphenyl) affect electronic and steric interactions in this compound?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the benzenesulfonyl group. Chlorophenyl groups lower LUMO energy, enhancing electrophilicity .

- X-ray Crystallography : Compare bond lengths (e.g., C–Cl: ~1.74 Å vs. C–C: ~1.54 Å) to identify steric clashes between substituents .

Q. What strategies resolve contradictions in reaction yields for similar compounds?

- Answer :

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR. Low yields (e.g., 46% ) may stem from incomplete cyclization; extend reflux time or use catalytic bases (e.g., NaOH) to accelerate ring closure .

- Byproduct Identification : Use LC-MS to detect side products (e.g., sulfonamide derivatives from sulfonyl group degradation) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The benzenesulfonyl group may occupy hydrophobic pockets, while the hydroxy group forms hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD >2 Å suggests poor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.